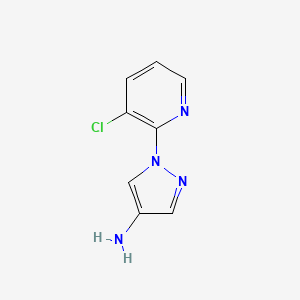

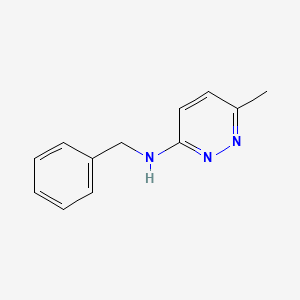

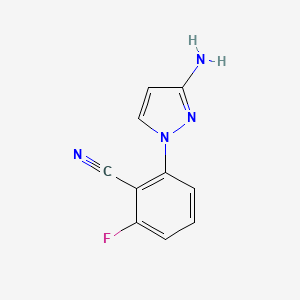

![molecular formula C10H7BrN4S B1526591 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-43-3](/img/structure/B1526591.png)

4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine

Vue d'ensemble

Description

The compound “4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . It has a molecular formula of CHBrN and an average mass of 197.032 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been analyzed . It has a molecular formula of CHBrN, an average mass of 197.032 Da, and a monoisotopic mass of 195.963608 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, have been analyzed . It has a molecular formula of CHBrN, an average mass of 197.032 Da, and a monoisotopic mass of 195.963608 Da .Applications De Recherche Scientifique

Inhibiteurs de protéine kinase

Ce composé est utilisé comme intermédiaire de synthèse pour la synthèse d'inhibiteurs de protéine kinase à base d'azaindole. Les protéine kinases sont des enzymes qui modifient d'autres protéines en y ajoutant chimiquement des groupes phosphate (phosphorylation). Les inhibiteurs de protéine kinase ont des applications potentielles dans le traitement de maladies telles que le cancer .

Inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR)

Le composé a été évalué pour son potentiel en tant qu'inhibiteur du FGFR. Les FGFR sont des cibles importantes en thérapie anticancéreuse car leur activation anormale peut conduire à la progression du cancer .

Activité antivirale

Des dérivés de ce composé ont montré une activité antivirale contre des virus comme le virus de la maladie de Newcastle, suggérant des applications potentielles en thérapeutique antivirale .

Gestion du diabète

Des composés liés à cette structure chimique ont été étudiés pour leur capacité à réduire les niveaux de glucose sanguin, ce qui pourrait être bénéfique dans la prévention et le traitement du diabète et des troubles associés .

Études de neurotoxicité

Des dérivés de ce composé ont été utilisés dans des études pour étudier les potentiels neurotoxiques, ce qui pourrait être pertinent pour comprendre la santé du cerveau et développer des traitements pour les troubles neurologiques .

Mécanisme D'action

Target of Action

The primary targets of 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs by inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby disrupting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell proliferation, migration, and angiogenesis . The disruption of these pathways can lead to the inhibition of tumor growth and progression.

Pharmacokinetics

The compound’s molecular weight, which is approximately 2130314 g/mol , suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the compound’s bioavailability, which is a critical factor in its pharmacological efficacy.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on FGFRs and the subsequent disruption of downstream signaling pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCKAWVPBUXFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

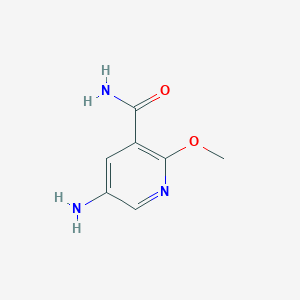

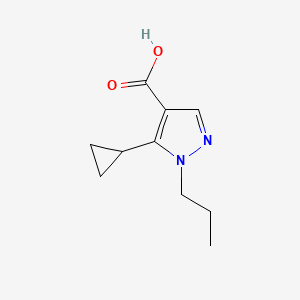

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)

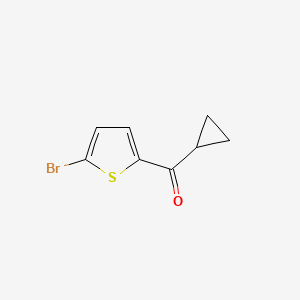

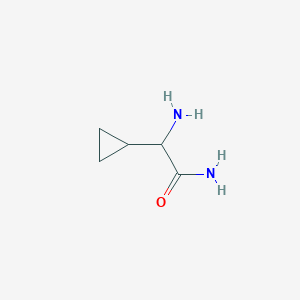

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)

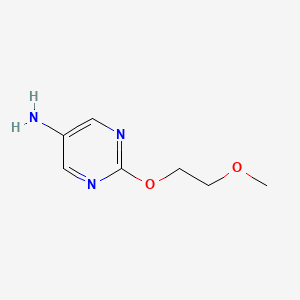

![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)